3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring
Mechanism of Action
Target of action
Compounds containing an indole moiety are known to interact with a variety of biological targets. The indole ring is a common structural motif in many natural products and pharmaceuticals, suggesting that this compound could potentially interact with multiple targets .
Mode of action
The mode of action would depend on the specific target(s) of the compound. Generally, compounds with an indole ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical pathways
The affected pathways would depend on the specific target(s) of the compound. Indole-containing compounds are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. The trifluoromethyl group, for example, is often used in drug design to improve metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole typically involves multiple steps:
Formation of the Trifluoromethylpyridine Moiety: This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents.
Piperazine Ring Construction: The intermediate is then reacted with piperazine to form the piperazine ring.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving suitable precursors.
Final Coupling: The indole moiety is coupled with the previously formed intermediate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The trifluoromethyl group and pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 4-(3-(trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole lies in its combination of structural features, including the trifluoromethyl group, piperazine ring, azetidine ring, and indole moiety. This combination imparts unique physicochemical properties and biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2/c24-23(25,26)16-5-6-20(28-11-16)29-7-9-30(10-8-29)21(32)15-13-31(14-15)22(33)18-12-27-19-4-2-1-3-17(18)19/h1-6,11-12,15,27H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRDOCJQMMVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.